Product packaging for Moexipril Diketopiperazine(Cat. No.:CAS No. 103733-51-3)

Moexipril Diketopiperazine

Cat. No.: B609206
CAS No.: 103733-51-3
M. Wt: 480.561
InChI Key: UYPPDNXTLSUNRF-HSQYWUDLSA-N
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Description

Contextualization within Angiotensin-Converting Enzyme (ACE) Inhibitor Research

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs widely used in the management of cardiovascular conditions such as hypertension and heart failure. ahajournals.orgwikipedia.org They function by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov By blocking this conversion, ACE inhibitors lead to vasodilation and a reduction in blood pressure. wikipedia.org

Many ACE inhibitors, including moexipril (B10654), are administered as prodrugs. researchgate.net Moexipril itself is relatively inactive but is converted in the body to its active metabolite, moexiprilat (B1677388), which is a much more potent inhibitor of ACE. nih.govptfarm.pl Research into ACE inhibitors is not only focused on their therapeutic effects but also on their chemical stability and degradation pathways. A common degradation pathway for several ACE inhibitors that are dipeptide derivatives is intramolecular cyclization, which leads to the formation of diketopiperazines. researchgate.net

Role as a Degradation Product and Impurity of Moexipril

Moexipril Diketopiperazine is a primary degradation product of moexipril. ptfarm.plusbio.net Its formation occurs through an intramolecular cyclization reaction. researchgate.net This process is a significant consideration in the stability of moexipril, as the conversion to the diketopiperazine derivative results in a loss of therapeutic activity. Both moexipril and its active form, moexiprilat, can be converted to diketopiperazine derivatives. nih.govfda.gov

The degradation of moexipril to this compound can be influenced by several factors, including pH, temperature, and the presence of moisture and certain excipients. ptfarm.plnih.govresearchgate.net For instance, studies have shown that in the solid state and in the absence of humidity, this compound is the sole degradation product. ptfarm.pl However, in the presence of humidity, another degradation product, moexipril diacid (moexiprilat), is also formed. ptfarm.pl The effect of organic solvents on the degradation kinetics and product formation has also been investigated. scispace.com

Significance in Pharmaceutical Stability and Quality Control

The formation of this compound is a critical parameter in the stability testing and quality control of moexipril drug products. researchgate.net The presence of this impurity indicates the degradation of the active pharmaceutical ingredient (API), which can impact the efficacy and safety of the medication. Therefore, regulatory bodies require strict control over the levels of such impurities in pharmaceutical formulations.

Stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to separate and quantify moexipril from its degradation products, including this compound. ptfarm.plresearchgate.net These methods are essential for monitoring the stability of moexipril under various stress conditions, such as heat, humidity, and light, to establish appropriate storage conditions and shelf-life for the drug product. researchgate.net Studies have demonstrated that factors like the choice of lubricant in tablet formulations can significantly affect the stability of moexipril, with some excipients like magnesium stearate (B1226849) accelerating its degradation. researchgate.net This underscores the importance of formulation studies in ensuring the stability of moexipril and minimizing the formation of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O6 B609206 Moexipril Diketopiperazine CAS No. 103733-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPPDNXTLSUNRF-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC(=C(C=C4C[C@H]3C2=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146037
Record name PD-114009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-51-3
Record name Moexipril related compound B [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-114009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-114009
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJ97G618S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pathways of Moexipril Diketopiperazine Formation

Intramolecular Cyclization Mechanisms

The transformation of moexipril (B10654) into its diketopiperazine derivative occurs through intramolecular cyclization, a process common to dipeptide-like drugs such as ACE inhibitors. nih.govijpsonline.comresearchgate.net This internal reaction leads to the formation of a stable six-membered ring structure.

Ester Hydrolysis and Subsequent Cyclization

One of the recognized pathways for the degradation of ACE inhibitors involves the hydrolysis of the ester group. researchgate.net In the case of moexipril, it is a prodrug that is converted to its active metabolite, moexiprilat (B1677388), through the hydrolysis of its ethyl ester group. wikipedia.orgnih.govdrugbank.com While this hydrolysis is essential for its pharmacological activity, it can also be a step leading to degradation. The diacid product formed after hydrolysis can undergo intramolecular cyclization to form the diketopiperazine derivative. researchgate.net Studies on other ACE inhibitors like ramipril (B1678797) have shown that hydrolysis can lead to the formation of a diacid, which then cyclizes. researchgate.net In aqueous solutions, the degradation of moexipril can lead to both the diketopiperazine and an ester hydrolysis analog. nih.gov

Precursor Compounds and Related Diketopiperazines

The formation of moexipril diketopiperazine is directly linked to its precursor compounds, moexipril and its active metabolite, moexiprilat.

Formation from Moexipril

Moexipril itself is the primary precursor for the formation of this compound. fda.govfda.govdrugs.com Both moexipril and its active metabolite, moexiprilat, are known to be converted into diketopiperazine derivatives. fda.govfda.govdrugs.com The degradation of moexipril into its diketopiperazine form is a known instability issue. nih.govijpsonline.com

Formation from Moexiprilat

Moexiprilat, the active diacid metabolite of moexipril, is also a precursor to a diketopiperazine derivative. nih.govfda.gov The formation of moexiprilat occurs through the hydrolysis of the ethyl ester group of moexipril. nih.gov Following its formation, moexiprilat can also undergo intramolecular cyclization to form its corresponding diketopiperazine. fda.govfda.govdrugs.com Metabolite profiling has identified diketopiperazine moexiprilat as one of the metabolites present in plasma and urine after the administration of moexipril. fda.gov

Comparative Analysis with Diketopiperazine Formation in Other ACE Inhibitors

The formation of diketopiperazine is a common degradation pathway for many ACE inhibitors due to their dipeptide-like structures. nih.govijpsonline.comresearchgate.net

Ramipril: Similar to moexipril, ramipril degrades to form ramipril diketopiperazine. smolecule.commdpi.com This degradation can occur through intramolecular cyclization, particularly under dry conditions, or via hydrolysis followed by cyclization in humid environments. smolecule.commdpi.comresearchgate.net Ramipril is considered to be particularly susceptible to degradation leading to diketopiperazine formation. mdpi.com

Enalapril (B1671234): Enalapril also degrades to form a diketopiperazine derivative. ingentaconnect.comconicet.gov.ar The degradation of enalapril maleate (B1232345) is influenced by pH, with diketopiperazine formation being favored in acidic conditions (below pH 5), while hydrolysis to enalaprilat (B1671235) is more prominent at higher pH levels. conicet.gov.ar The intramolecular cyclization pathway is a recognized route for the formation of enalapril diketopiperazine. researchgate.netdntb.gov.ua

Quinapril (B1585795): Quinapril is known to be unstable and readily forms quinapril diketopiperazine, which is a major concern for its stability. nih.govijpsonline.com The formation of this impurity can happen during manufacturing or storage. ijpsonline.comgoogle.com The cyclization can be triggered by heat and occurs in both solid and solution states. nih.govvulcanchem.com In aqueous solutions with a pH above 4, the free base form of quinapril undergoes intramolecular nucleophilic attack, leading to the formation of the diketopiperazine. vulcanchem.com

The following table provides a comparative overview of diketopiperazine formation in these ACE inhibitors.

ACE InhibitorPrimary Degradation Product(s)Key Factors Influencing Diketopiperazine Formation
Moexipril This compound, MoexiprilatpH, water content nih.govnih.gov
Ramipril Ramipril Diketopiperazine, RamiprilatHumidity, temperature smolecule.commdpi.com
Enalapril Enalapril Diketopiperazine, EnalaprilatpH, excipients ingentaconnect.comconicet.gov.ar
Quinapril Quinapril Diketopiperazine, QuinaprilatTemperature, pH nih.govvulcanchem.com

Kinetic Aspects of Formation

The formation of this compound, the primary intramolecular degradation product of moexipril, is governed by specific kinetic and thermodynamic principles. Understanding these aspects is crucial for predicting the stability of moexipril under various conditions.

Reaction Order and Rate Constants

The degradation of moexipril to its diketopiperazine derivative in the solid state does not follow simple first-order or second-order kinetics. Instead, research has demonstrated that the process is best described by autocatalytic-second-order kinetics . researchgate.netscience.gov This implies that one of the degradation products acts as a catalyst, accelerating the reaction over time. This autocatalytic behavior is a known characteristic of the solid-state degradation of several angiotensin-converting-enzyme (ACE) inhibitors. nih.govmdpi.com

The degradation of pure moexipril hydrochloride was studied under forced aging conditions at a temperature of 318K (45°C) and a relative humidity of 75.4%. researchgate.net Under these specific conditions, the rate constant for the degradation was determined. researchgate.net The presence of certain pharmaceutical excipients can significantly influence the rate of this degradation. For instance, in a binary mixture with magnesium stearate (B1226849) (1:1 ratio), the degradation rate of moexipril was found to increase substantially. researchgate.netmdpi.com

Table 1: Reaction Order and Rate Constants for Moexipril Degradation at 318K (45°C) and 75.4% RH

CompoundKinetic ModelRate Constant (k)
Pure Moexipril HydrochlorideAutocatalytic-Second-Order1.43 (± 0.32) x 10⁻⁶
Moexipril HCl with Magnesium Stearate (1:1)Autocatalytic-Second-Order4.15 (± 0.12) x 10⁻³
Data sourced from a study on the effect of pharmaceutical excipients on the stability of ACE inhibitors. researchgate.net

In aqueous solutions, the degradation kinetics of moexipril leading to diketopiperazine formation have been described as following pseudo-first-order kinetics . researchgate.net This is also observed in mixed solvent systems. researchgate.net The rate of degradation and the ratio of products are profoundly affected by the type and content of the organic solvent present. researchgate.net

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation provide deeper insight into the energy barriers and the nature of the transition state for the formation of this compound. These parameters have been calculated for the decomposition of moexipril hydrochloride in the solid phase under both dry and humid conditions.

The studies were conducted over a temperature range of 333 K to 363 K for humid conditions (76.4% RH) and 353 K to 383 K for dry air. ptfarm.pl The activation energy was determined from the Arrhenius plot. The enthalpy and entropy of activation were then calculated for a standard temperature of 293 K. ptfarm.pl

Table 2: Activation Energy and Thermodynamic Parameters for Moexipril Hydrochloride Decomposition

ConditionActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH) (kJ/mol)Entropy of Activation (ΔS) (J/K·mol)
Humid Air (RH = 76.4%)116.96114.52-1.16
Dry Air (RH ≈ 0%)170.89168.4596.53
Data sourced from a study on the kinetic and thermodynamic parameters of moexipril hydrochloride decomposition in the solid phase. ptfarm.pl

The positive enthalpy of activation in both conditions indicates that the formation of the activated complex is an endothermic process. The significant difference in activation energy between humid and dry conditions underscores the crucial role of moisture in facilitating the degradation pathway. For comparison, the activation energy for the formation of diketopiperazine from other ACE inhibitors like enalapril has been reported to be around 198 kJ/mol, and for ramipril, it was found to be 174.12 kJ/mol under dry conditions. mdpi.comresearchgate.netconicet.gov.ar

Modeling of Degradation Kinetics

The degradation of moexipril, particularly in the solid state, is complex and requires specific kinetic models for accurate description.

Pseudo-First-Order Kinetics : As mentioned, in aqueous solutions and some mixed solvent systems, the degradation can be simplified and modeled using pseudo-first-order kinetics. researchgate.netptfarm.pl This model assumes that the concentration of one of the reactants (e.g., water) remains effectively constant throughout the reaction.

Autocatalytic-Second-Order Kinetics : This model is the most fitting for the solid-state degradation of moexipril. researchgate.netscience.gov The autocatalytic nature, where a product accelerates the reaction, leads to a characteristic sigmoidal curve when plotting the concentration of the degradation product over time. This model has also been applied to the degradation of other ACE inhibitors like enalapril. researchgate.net

Prout-Tompkins Kinetics : While not explicitly reported for moexipril in the reviewed literature, the Prout-Tompkins model is a classic kinetic model used to describe autocatalytic reactions in the solid state. researchgate.netresearcher.life It has been successfully applied to model the degradation of other structurally related ACE inhibitors, such as imidapril, which also forms a diketopiperazine derivative. nih.govresearchgate.net Given the established autocatalytic nature of moexipril degradation, the Prout-Tompkins model represents a relevant theoretical framework for describing the formation of this compound. The model is particularly suited for reactions that show an initial induction period followed by an acceleratory phase.

Factors Influencing Moexipril Diketopiperazine Formation and Stability

Environmental and Storage Conditions

External conditions play a pivotal role in the rate and mechanism of Moexipril (B10654) Diketopiperazine formation. Key environmental factors include pH, temperature, and humidity.

The pH of the environment significantly affects the degradation kinetics of moexipril. Studies on lyophilized (freeze-dried) powder formulations of moexipril have shown an unexpected relationship between pH and stability. nih.gov While lyophilization generally increased stability by about two orders of magnitude compared to aqueous solutions at pH values below 3 or above 6, it did not suppress all degradation pathways equally. nih.gov

Specifically, the removal of water via freeze-drying was found to suppress the spontaneous hydrolysis of the ester group and a specific base-catalyzed hydrolysis process. nih.gov However, a particular spontaneous cyclization process was not affected by lyophilization. nih.gov This leads to a unique pH-stability profile in the solid state. The lyophilized powder exhibited maximum reactivity and degradation at a pH of 5.1, with a degradation rate comparable to that in an aqueous solution. nih.gov Forced degradation studies confirm that moexipril degrades under hydrolytic conditions, including acidic, alkaline, and neutral environments. scispace.comresearchgate.net

Table 1: Effect of pH on Moexipril Reactivity in Lyophilized Powder at 50°C

pH Environment Relative Reactivity Compared to Aqueous Solution Primary Degradation Products
< 3 ~100x lower Diketopiperazine, Ester Hydrolysis
5.1 Comparable Diketopiperazine, Ester Hydrolysis
> 6 ~100x lower Diketopiperazine, Ester Hydrolysis

Data sourced from Strickley et al., 1989. nih.gov

Temperature is a critical accelerator of chemical degradation, including the cyclization of moexipril. In the solid state and in dry air (0% relative humidity), Moexipril Diketopiperazine is the sole degradation product observed at temperatures ranging from 353 K (80°C) to 383 K (110°C). ptfarm.pl The rate of degradation follows the Arrhenius relationship, demonstrating a clear temperature dependency where higher temperatures lead to significantly faster degradation. ptfarm.plmdpi.com

Under conditions of 76.4% relative humidity, the degradation of moexipril was studied across a temperature range of 333 K (60°C) to 363 K (90°C). ptfarm.pl Increased temperature consistently accelerated the reaction rate. ptfarm.pl

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Moexipril Hydrochloride in Dry Air

Temperature (K) Temperature (°C) Degradation Rate Constant, k x 10⁸ (s⁻¹)
353 80 0.23
358 85 0.40
363 90 0.73
373 100 2.50
383 110 6.80

Data sourced from Stanisz, 2004. ptfarm.pl

Moisture is a dominant factor in the degradation of moexipril. nih.gov Increased relative humidity (RH) has been shown to induce instability in moexipril hydrochloride. nih.gov In the presence of humidity (RH from 50.9% to 76.4%), the degradation of solid moexipril hydrochloride yields both this compound and the hydrolyzed product, moexiprilat (B1677388). ptfarm.pl

Studies conducted at a constant temperature of 363 K (90°C) demonstrated a direct correlation between the percentage of relative humidity and the degradation rate constant. ptfarm.plnih.gov This underscores the importance of protecting moexipril formulations from moisture during storage. nih.gov

Table 3: Influence of Relative Humidity (RH) on Moexipril Hydrochloride Degradation Rate at 363 K (90°C)

Relative Humidity (%) Degradation Rate Constant, k x 10⁷ (s⁻¹)
50.9 1.01
60.5 2.60
66.5 4.30
76.4 11.00

Data sourced from Stanisz, 2004. ptfarm.plnih.gov

The relationship between the degradation rate (k) and RH at this temperature was described by the equation: ln k = (0.0676 ± 0.016) · RH% – (15.53 ± 0.78). ptfarm.plnih.gov

The formation of this compound is profoundly influenced by the type of solvent used. scispace.com Research has shown that organic solvents have a significant effect on the degradation kinetics, products, and mechanisms of moexipril at 25°C. ptfarm.plscispace.com The degradation in these solvents was found to follow pseudo-first-order kinetics. scispace.com The use of solvents, such as a mixture of water and acetone, is also a necessary step in certain manufacturing processes to facilitate the reaction between moexipril hydrochloride and alkaline magnesium compounds, after which the solvent is evaporated. google.com

Effects of Relative Humidity and Water Activity

Excipient Compatibility and Interactions

The stability of moexipril can be significantly compromised or enhanced by the inactive ingredients, or excipients, used in its solid dosage forms. nih.gov Incompatibility between moexipril and certain excipients can catalyze the cyclization reaction. vscht.cz

Compatibility studies have identified specific excipients that interact with moexipril hydrochloride. Magnesium stearate (B1226849), a common lubricant in tablet manufacturing, has been shown to be incompatible with moexipril. nih.govresearchgate.net Its presence can significantly accelerate the degradation of moexipril, particularly under conditions of increased relative humidity. nih.govresearchgate.net One study determined that the stability of moexipril decreased threefold when mixed with magnesium stearate compared to the pure drug. nih.govresearchgate.net

Conversely, other lubricants have been found to be compatible. Studies of binary mixtures of moexipril hydrochloride with glyceryl behenate (B1239552) revealed no significant interaction, making it a more suitable lubricant for moexipril-containing solid formulations. nih.govresearchgate.net While some excipients like croscarmellose and sodium starch glycolate (B3277807) have been used in formulations, detailed kinetic data on their specific impact on diketopiperazine formation is less available, though general compatibility has been assessed via methods like FTIR. ijzi.net Basic excipients, such as magnesium oxide, have been found to suppress drug degradation in wet granulations, proposedly through the neutralization of the acidic drug. nih.govnih.gov

Table 4: Effect of Lubricant on Moexipril Degradation Rate Constant (k) at 318K (45°C) and 50.9%-75.4% RH

Substance/Mixture Degradation Rate Constant (k) Compatibility
Pure Moexipril HCl (1.43 ± 0.32) x 10⁻⁶ -
Moexipril HCl + Magnesium Stearate (4.15 ± 0.12) x 10⁻³ Incompatible
Moexipril HCl + Glyceryl Behenate No interaction observed Compatible

Data sourced from Stolarczyk et al., 2012. nih.govresearchgate.net

Mechanistic Understanding of Excipient-Induced Instability

Excipients, while generally considered inert, can significantly impact the stability of moexipril. researchgate.net The interaction between moexipril and certain excipients can create a microenvironment that promotes the formation of diketopiperazine.

One of the most well-documented instances of excipient-induced instability involves magnesium stearate, a common lubricant in tablet manufacturing. researchgate.netnih.gov Studies have shown that the presence of magnesium stearate can significantly decrease the stability of moexipril hydrochloride, particularly under conditions of elevated relative humidity. researchgate.netnih.gov This is attributed to the hygroscopic nature of magnesium stearate, which can increase the moisture content within the formulation, thereby facilitating the hydrolytic and cyclization reactions that lead to diketopiperazine formation. researchgate.netannalsofrscb.ro In one study, the degradation rate of moexipril in the presence of magnesium stearate was found to be substantially higher than that of the pure drug. nih.gov

The proposed mechanism involves an acid-base reaction between moexipril hydrochloride and the alkaline magnesium stearate, which can be difficult to control and introduces variability in the final product composition. oliff.com This interaction underscores the importance of careful excipient selection in the formulation of moexipril products.

Formulation Design and Stabilization Strategies

Approaches to Mitigate Diketopiperazine Formation in Pharmaceutical Formulations

Several approaches can be employed to minimize diketopiperazine formation. A primary strategy involves the careful selection of excipients to avoid those known to be incompatible with moexipril, such as certain lubricants. nih.gov For instance, replacing magnesium stearate with a less reactive lubricant like glyceryl behenate has been shown to improve the stability of moexipril formulations. researchgate.netnih.gov

Controlling the microenvironmental pH is another crucial strategy. The use of basic stabilizing agents has been explored to suppress degradation. scribd.com Paradoxically, while basic agents were identified as destabilizing in dry powder mixtures, they were found to suppress drug degradation in wet granulations, even in the presence of moisture. scribd.com This suggests a complex interplay between the manufacturing process, moisture content, and the chemical nature of the excipients.

Impact of Salt Formation on Stability

The formation of different salt forms of moexipril can have a profound impact on its stability. The hydrochloride salt of moexipril is commonly used, but it is susceptible to degradation. oliff.com Research has shown that converting moexipril hydrochloride to moexipril magnesium through a reaction with an alkaline magnesium compound can lead to a more stable composition. oliff.com This in-situ salt formation during the manufacturing process aims to create a more stable final product by converting a high percentage of the initial moexipril salt. oliff.com While the hydrochloride salt form generally offers enhanced water solubility and stability over the free base, the choice of the counter-ion is critical and can significantly influence the drug's stability profile. medchemexpress.commdpi.com

Salt Form Effect on Stability Reference
Moexipril HydrochlorideSusceptible to degradation, especially with certain excipients. oliff.com
Moexipril MagnesiumImproved stability through in-situ conversion from the hydrochloride salt. oliff.com

Manufacturing Process Considerations (e.g., Blending Techniques)

The manufacturing process itself plays a critical role in the stability of the final moexipril formulation. The choice between dry granulation and wet granulation can have a significant impact on drug-excipient interactions and subsequent degradation. oliff.com

Studies have indicated that wet granulation can be a more effective method for stabilizing moexipril compared to dry powder mixing, particularly when alkaline stabilizers are used. oliff.com During wet granulation, the intimate contact between the drug and the stabilizing agent in the presence of a solvent can facilitate the formation of a more stable salt form of moexipril. scribd.comoliff.com The process involves reacting moexipril or its acid addition salt with an alkaline magnesium compound in a controlled manner in the presence of a sufficient amount of solvent for a predetermined time. oliff.com This controlled reaction aims to convert a significant portion of the moexipril to its more stable magnesium salt. oliff.com

The drying process following wet granulation is also a critical step. For instance, after granulation, the blend may be dried for an extended period at a controlled temperature to remove the solvent and achieve the desired moisture content. google.com

Solid-State Degradation vs. Solution-Phase Degradation

The degradation of moexipril to its diketopiperazine derivative occurs in both the solid state and in solution, but the kinetics and influencing factors can differ.

In the solid state , the degradation of moexipril hydrochloride is highly dependent on factors such as relative humidity and temperature. ptfarm.pl The degradation kinetics in the solid phase have been described as following an autocatalytic second-order model. researchgate.netnih.gov Excipient compatibility is a major concern in the solid state, as demonstrated by the pronounced destabilizing effect of magnesium stearate. researchgate.netnih.gov

In the solution phase , the rate of diketopiperazine formation is significantly influenced by the pH of the solution. scribd.com Intramolecular aminolysis, leading to cyclization, is favored at pH values below 4.5, while ester hydrolysis dominates at pH values greater than 10. scribd.com The solvent system also has a profound effect on the degradation pathway and rate. scispace.com

Phase Key Influencing Factors Degradation Kinetics Primary Degradation Pathway at Relevant pH Reference
Solid-StateRelative humidity, temperature, excipient compatibility (e.g., magnesium stearate)Autocatalytic second-orderCyclization to diketopiperazine ptfarm.plresearchgate.netnih.gov
Solution-PhasepH, solvent systempH-dependentIntramolecular aminolysis (pH < 4.5), Ester hydrolysis (pH > 10) scribd.comscispace.com

Analytical Methodologies for Characterization and Quantification of Moexipril Diketopiperazine

Chromatographic Techniques

Chromatographic methods are fundamental in separating moexipril (B10654) from its diketopiperazine derivative and other potential impurities. This separation is essential for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a High-Performance Liquid Chromatography (HPLC) method for moexipril and its degradation products involves a systematic approach to optimize the separation and detection parameters. A key goal is to achieve adequate resolution between the parent drug and its impurities, including moexipril diketopiperazine. researchgate.net Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. ijrpr.com Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpr.comptfarm.pl

For instance, a developed HPLC method demonstrated linearity over a specific concentration range with a high correlation coefficient (r > 0.999), indicating a direct proportional relationship between concentration and detector response. researchgate.netresearchgate.net The precision of the method is often confirmed by low relative standard deviation (RSD) values for repeated measurements. researchgate.net The accuracy is typically assessed by recovery studies in spiked samples, with results in the range of 99-101% being common. researchgate.netanalis.com.my

Reversed-Phase Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic mode used for the analysis of moexipril and its diketopiperazine impurity. ijrpr.comanalis.com.my This technique utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase. analis.com.myscispace.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several RP-HPLC methods have been developed for this purpose. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ijrpr.comanalis.com.my The pH of the mobile phase is a critical parameter that influences the retention and selectivity of the separation. For example, a mobile phase with a pH of 4.5 has been used effectively. analis.com.my The detection is typically carried out using a UV detector at a wavelength where both moexipril and its diketopiperazine derivative exhibit significant absorbance, such as 210 nm. researchgate.netanalis.com.my

Interactive Table: Example RP-HPLC Method Parameters for Moexipril Analysis

Parameter Condition Reference
Column Agilent Eclipse C18 (150 mm x 4.6 mm, 5 µm) analis.com.my
Mobile Phase 60% {Methanol:Acetonitrile (70:30 v/v)} : 40% 20mM Ammonium Acetate Buffer pH 4.5 (v/v) analis.com.my
Flow Rate 1.0 mL/min ijrpr.com
Detection UV at 210 nm analis.com.my

| Injection Volume | 20 µL | ijrpr.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. UHPLC methods are particularly advantageous for the rapid analysis of pharmaceutical impurities.

While specific UHPLC methods solely for this compound are not extensively detailed in readily available literature, the principles are transferable from HPLC. UHPLC systems, often coupled with mass spectrometry (UHPLC-MS/MS), are used for the quantification of various antihypertensive drugs and can be adapted for moexipril and its derivatives. uib.no The enhanced separation efficiency of UHPLC can be beneficial in resolving closely eluting impurities. scispace.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. When coupled with a liquid chromatography system, it provides both separation and identification capabilities.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation power of HPLC with the mass analysis capabilities of MS. It is frequently used for the identification of degradation products of moexipril, including the diketopiperazine derivative. researchgate.netscispace.com Following separation on the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose, as it is a soft ionization method suitable for polar molecules like moexipril and its derivatives. ptfarm.plscispace.com

In LC-MS analysis, this compound has been identified by its specific mass-to-charge ratio (m/z). Studies have reported the molecular mass of this compound to be 480, which corresponds to an observed m/z of 481 in the positive ion mode ([M+H]+). ptfarm.pl

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Fragmentation Analysis

Tandem Mass Spectrometry (LC-MS/MS) provides more detailed structural information by subjecting the ion of interest to fragmentation. nih.gov In this technique, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification.

The fragmentation of diketopiperazines, in general, often involves the loss of a carbon monoxide (CO) molecule directly from the protonated molecule. researchgate.netnih.gov By comparing the fragmentation pattern of the suspected this compound peak with that of the parent drug, moexipril, and with known fragmentation pathways of diketopiperazine structures, its identity can be confirmed. researchgate.netnih.gov This detailed structural elucidation is critical for understanding the degradation pathways of moexipril.

Interactive Table: Mass Spectrometric Data for this compound

Analytical Technique Ionization Mode Precursor Ion (m/z) Key Findings Reference
LC-MS ESI+ 481 ([M+H]+) Identification of a degradation product with a molecular mass of 480. ptfarm.pl

| LC-MS/MS | ESI+ | 481 | Provides structural confirmation through characteristic fragmentation patterns. | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of unknown compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, a critical step in the structural elucidation of impurities like this compound.

In the analysis of this compound, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are often coupled with liquid chromatography (LC) systems. mdpi.com This combination, LC-HRMS, separates the impurity from the parent drug and other degradation products before it enters the mass spectrometer. The high resolving power of these instruments (typically >25,000 Full Width at Half Maximum, FWHM) enables the differentiation of ions with very similar mass-to-charge ratios (m/z), which is crucial for complex sample matrices. mdpi.com

For this compound, with a molecular weight of 480 g/mol , HRMS can provide a mass measurement with an error of less than 5 parts per million (ppm). ptfarm.pl This level of accuracy allows for the generation of a unique elemental formula, distinguishing it from other potential isobaric species. The identification of degradation products of moexipril, including the diketopiperazine, has been successfully carried out using HPLC-MS techniques. ptfarm.pl

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Theoretical Mass (M) 480.2522
Observed Mass (M+H)+ 481.2595
Mass Accuracy (ppm) < 5
Proposed Elemental Formula C27H32N2O6
Instrumentation LC-Orbitrap MS

This table is for illustrative purposes and actual values may vary based on instrumentation and experimental conditions.

Ion Mobility Spectrometry (IMS) Integration

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. labmanager.com When integrated with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures and differentiate isomeric compounds. sciex.com This is particularly valuable in impurity analysis where isomers of degradation products may be present.

For this compound, IMS can be coupled with LC-MS to provide a four-dimensional separation (LC retention time, ion mobility, mass-to-charge ratio, and fragment ions). This multi-dimensional approach significantly increases peak capacity and selectivity. Different types of IMS devices, such as drift tube IMS (DTIMS), traveling wave IMS (TWIMS), and high-field asymmetric waveform ion mobility spectrometry (FAIMS or DMS), can be utilized. labmanager.comsciex.com

The integration of IMS can help to separate this compound from co-eluting impurities or matrix components that may have the same mass-to-charge ratio. sciex.com The resulting collision cross-section (CCS) value, a measure of the ion's size and shape in the gas phase, provides a further identifying characteristic for the compound.

Spectroscopic and Other Elucidation Methods

While mass spectrometry provides crucial information on molecular weight and elemental composition, spectroscopic techniques are essential for the definitive structural assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Various NMR experiments, such as 1H NMR, 13C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are employed to piece together the complete chemical structure of this compound. researchgate.netresearchgate.net

The formation of the diketopiperazine ring results in characteristic changes in the NMR spectra compared to the parent moexipril molecule. For instance, the disappearance of certain proton and carbon signals and the appearance of new signals corresponding to the newly formed ring structure provide conclusive evidence of its formation. researchgate.net The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful in confirming the connectivity of atoms within the diketopiperazine ring. researchgate.netresearchgate.net

Table 2: Key NMR Signals for this compound (Illustrative)

NucleusChemical Shift (ppm)MultiplicityAssignment
1H ~8.3dTyr-NH
13C ~170sDiketopiperazine Carbonyls

Note: This table presents hypothetical key signals for illustrative purposes. Actual chemical shifts will vary depending on the solvent and experimental conditions. The data is based on general knowledge of diketopiperazine structures in peptides. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry (if applicable for specific detection)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique in pharmaceutical analysis for the quantification of substances that absorb light in the UV-Vis region. Moexipril hydrochloride exhibits UV absorbance, with a maximum absorption wavelength (λmax) reported around 210 nm. researchgate.netanalis.com.my

While UV-Vis spectrophotometry can be used for the quantitative determination of moexipril, its application for the specific detection of this compound as an impurity can be challenging due to potential spectral overlap with the parent drug and other degradation products. researchgate.net However, when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), a UV-Vis detector (specifically a photodiode array detector) can monitor the effluent from the column at a specific wavelength, allowing for the quantification of the separated this compound. researchgate.netanalis.com.my For instance, a stability-indicating HPLC method for moexipril used UV detection at 210 nm to separate the drug from its degradation products. researchgate.net

Method Validation Parameters for Impurity Analysis

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. For the analysis of impurities like this compound, method validation demonstrates that the method is reliable, reproducible, and accurate.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net In the context of this compound analysis, this means the method must be able to distinguish and quantify the diketopiperazine impurity in the presence of moexipril, its other degradation products, and any excipients present in the formulation.

Selectivity is often used interchangeably with specificity. A highly selective method for this compound would typically involve a chromatographic separation, such as HPLC, which can resolve the diketopiperazine from all other potential interferents. researchgate.net The validation of specificity is demonstrated by showing that there is no interference at the retention time of this compound from a placebo and that the peak is spectrally pure when analyzed using a photodiode array detector. researchgate.net Statistical analysis is also used to prove the method's selectivity. researchgate.net

Linearity and Calibration Range

The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a specified range. In the context of quantifying this compound, this is typically established by analyzing the parent drug, Moexipril, in stability-indicating assays designed to separate and quantify it from its degradation products.

A stability-indicating reversed-phase liquid chromatographic (RPLC) method demonstrated linearity for Moexipril over a concentration range of 5–50 μg/mL, with a correlation coefficient (r) greater than 0.9995. researchgate.net Another RP-HPLC method established a linear range of 10-35 μg/ml with a regression coefficient of 0.999. researchgate.net Further studies have reported similar findings, confirming a strong linear relationship between concentration and analytical response, which is a prerequisite for the accurate quantification of impurities like this compound.

The data below, compiled from various studies on Moexipril analysis, illustrates typical linearity parameters.

Table 1: Linearity and Calibration Range Data for Moexipril Analytical Methods This interactive table summarizes the linearity parameters from different analytical methods used for Moexipril and its related compounds.

Analytical Method Concentration Range Correlation Coefficient (r or r²) Source
RPLC 5–50 µg/mL > 0.9995 researchgate.net
RP-HPLC 10–35 µg/mL 0.999 (r) researchgate.net
First Derivative UV 0.00012–0.0012% 0.999 (r) researchgate.net
RP-HPLC 1–9 µg/mL 0.999 (r) analis.com.my

Sensitivity (Limits of Detection and Quantitation - LOD/LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scispace.comscience.gov For an impurity like this compound, low LOD and LOQ values are crucial for ensuring that even trace amounts are reliably measured.

Various HPLC methods have been validated to determine their sensitivity for Moexipril and its impurities. One RPLC method reported an LOD and LOQ for Moexipril of 0.014 μg/mL and 0.32 μg/mL, respectively. researchgate.net Another highly sensitive method recorded an LOD of 6.87 x 10⁻⁸ mol L⁻¹ and an LOQ of 2.29 x 10⁻⁷ mol L⁻¹. researchgate.net

Table 2: Sensitivity Data (LOD & LOQ) for Moexipril Analytical Methods This interactive table presents the Limits of Detection (LOD) and Quantitation (LOQ) from various validated methods.

Analytical Method LOD LOQ Source
RPLC 0.014 µg/mL 0.32 µg/mL researchgate.net
HPLC 0.00004% 0.00010% researchgate.net
RP-HPLC 0.98969 µg/mL 2.99907 µg/mL analis.com.my

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Analytical methods for Moexipril demonstrate high accuracy and precision. Recovery studies for an RP-HPLC method showed results between 100.53% and 100.64%. analis.com.my Another study reported a mean recovery of 99.98% with a mean relative standard deviation of 0.77%. researchgate.net Precision is evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision) variations, with RSD values consistently falling within acceptable limits, often below 2%. researchgate.netijrpr.com

Table 3: Accuracy and Precision Data for Moexipril Analytical Methods This interactive table displays accuracy (as % Recovery) and precision (as % RSD) from various studies.

Analytical Method Accuracy (% Recovery) Precision (% RSD) Source
UV Spectrophotometry ~100% < 1.5% researchgate.net
RP-HPLC 100.53% - 100.64% Not Specified analis.com.my
Voltammetric 99.65% - 100.76% 0.429% - 0.845% researchgate.net
HPLC 99.98% 0.77% researchgate.net

Robustness and Solution Stability

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijrpr.com Forced degradation studies are also essential to demonstrate the stability-indicating nature of a method, showing that it can effectively separate the drug from its degradation products, such as this compound. researchgate.net

Moexipril has been shown to degrade under hydrolytic (acidic, alkaline, neutral), oxidative, and photolytic stress conditions, while remaining stable under thermal stress. researchgate.netscispace.com The primary degradation products identified under these conditions include Moexiprilat (B1677388) and this compound. ptfarm.pl The stability of Moexipril can also be affected by excipients; for instance, magnesium stearate (B1226849) and high humidity can induce instability. nih.gov Analytical methods are tested for robustness by varying parameters like mobile phase composition, pH, flow rate, and column temperature, with results showing the methods are rugged and reliable. ijrpr.com

Use as a Reference Standard in Quality Control and Research

This compound, also known as Moexipril Related Compound B, is utilized as a certified reference standard in quality control and pharmaceutical research. sigmaaldrich.comsigmaaldrich.com These standards are essential for the accurate identification and quantification of this impurity in Moexipril drug substances and products.

Pharmaceutical secondary standards of this compound are qualified as Certified Reference Materials (CRMs) and are traceable to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP). sigmaaldrich.comsigmaaldrich.com Their applications include:

Quality Control: Used for pharma release testing to ensure that the level of this impurity is within specified limits. sigmaaldrich.com

Method Development and Validation: Employed in the development and validation of stability-indicating analytical methods. synzeal.com

Stability Studies: Helps in monitoring the formation of the diketopiperazine derivative during stability testing of Moexipril. synzeal.com

Pharmacopeial Testing: Intended for use in quality tests and assays as specified in USP monographs for Moexipril Hydrochloride and its combination drug products. sigmaaldrich.com

By providing a benchmark, the reference standard ensures the reliability and consistency of analytical results across different laboratories and manufacturing sites. synzeal.com

Pharmacokinetic and Metabolic Pathways of Moexipril Diketopiperazine

Formation as a Metabolite in Biological Systems

Moexipril (B10654) is a prodrug that is rapidly metabolized in the body to its pharmacologically active form, moexiprilat (B1677388). wikipedia.orgnih.govoup.com This conversion occurs through the hydrolysis of an ethyl ester group. nih.gov Subsequent metabolic processes lead to the formation of other compounds, including diketopiperazine derivatives. nih.govdrugs.com

Both the parent drug, moexipril, and its active metabolite, moexiprilat, undergo conversion to form moexipril diketopiperazine. nih.govdrugs.com This process of diketopiperazine formation is a recognized degradation pathway for several ACE inhibitors, often occurring through an internal cyclization reaction. ucl.ac.ukresearchgate.net Studies using radiolabeled moexipril have confirmed the presence of diketopiperazine moexiprilat in the plasma of subjects following administration, identifying it as a circulating metabolite. fda.gov

Comparative Metabolic Fate with Parent Drug (Moexipril) and Active Metabolite (Moexiprilat)

The metabolic journey of this compound is best understood in comparison to its precursors. Moexipril's primary metabolic step is its de-esterification to the active diacid metabolite, moexiprilat. nih.gov This conversion is extensive and is considered the main activation pathway. nih.govbsgdtphcm.vn Moexiprilat itself is approximately 1,000 times more potent as an ACE inhibitor than moexipril. nih.govdrugbank.com

Following the initial activation, both moexipril and moexiprilat are further metabolized. nih.govdrugs.com A key secondary metabolic route for both is the conversion into diketopiperazine derivatives and other unidentified metabolites. nih.govdrugs.com A study analyzing plasma after intravenous administration of radiolabeled moexipril identified moexipril, moexiprilat, and diketopiperazine moexiprilat as metabolites. fda.gov

Table 1: Comparative Metabolic Fate
CompoundRolePrimary Metabolic PathwayKey Metabolites
MoexiprilProdrugHydrolysis (de-esterification) in the liver and other tissues. wikipedia.orgoup.comnih.govMoexiprilat (active), this compound. nih.govdrugs.com
MoexiprilatActive MetaboliteFurther metabolism. nih.govdrugs.comDiketopiperazine derivatives. nih.govdrugs.comfda.gov
This compoundMetabolite/Degradation ProductFormed from both Moexipril and Moexiprilat. nih.govdrugs.comN/A (Considered an end-product of this pathway)

Excretion Pathways of this compound and Related Metabolites

The elimination of moexipril and its metabolites, including this compound, occurs through both renal and fecal routes. drugs.com The specific pathway and the proportion of excreted compounds depend on the route of administration.

Following oral administration, the majority of the dose is eliminated in the feces (approximately 53%), primarily as moexiprilat. drugs.com A smaller portion is excreted in the urine (around 13%). drugs.com Urinary contents after an oral dose consist of about 7% moexiprilat, 1% moexipril, and approximately 5% other metabolites. nih.govdrugs.com

After intravenous administration, the excretion profile shifts towards renal elimination. Approximately 65% of the administered radioactive dose is found in the urine, which contains significant amounts of moexipril (26%) and moexiprilat (40%), along with small quantities of diketopiperazine moexiprilat. nih.govfda.gov About 20% of the intravenous dose is cleared through the feces, mainly as moexiprilat. nih.govdrugs.com One study noted that after administering radiolabeled moexipril, various metabolites, including diketopiperazine moexiprilat, were detected in urine, indicating that they are at least partially eliminated via the kidneys. fda.gov

Table 2: Excretion Pathways of Moexipril and its Metabolites
CompoundRoute of AdministrationUrinary Excretion (% of Dose)Fecal Excretion (% of Dose)Notes
Moexipril & Metabolites (Total)Oral~13% drugs.com~53% drugs.comTotal recovery is higher, with one study noting ~74% of radioactivity in feces. fda.gov
MoexiprilOral~1% nih.govdrugs.com52-53% (Primarily as moexiprilat) nih.govdrugs.com-
MoexiprilatOral~7% nih.govdrugs.com-
Other MetabolitesOral~5% nih.govdrugs.comIncludes diketopiperazine derivatives.
Moexipril & Metabolites (Total)Intravenous~66% (26% moexipril, 40% moexiprilat) nih.govdrugs.com~20% (Mainly as moexiprilat) nih.govdrugs.comSmall amounts of diketopiperazine moexiprilat also found in urine. fda.gov

Computational and Theoretical Studies on Moexipril Diketopiperazine

In Silico Prediction of Formation Mechanisms and Stability

Moexipril (B10654) Diketopiperazine is a well-documented degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril. ptfarm.pldrugs.com It is formed through an intramolecular cyclization reaction. researchgate.net This transformation is a common degradation pathway for many ACE inhibitors that, like Moexipril, are ester-containing prodrugs of a diacid active metabolite. nih.gov

Forced degradation studies, which are experimental in nature, have confirmed the formation of Moexipril Diketopiperazine under various stress conditions. These include hydrolysis (acidic and basic), oxidation, and photolysis. researchgate.netscispace.com For instance, analysis using liquid chromatography-mass spectrometry (LC-MS) has been employed to identify the diketopiperazine derivative in samples of Moexipril subjected to these conditions. ptfarm.plresearchgate.net

While the general mechanism of intramolecular aminolysis leading to diketopiperazine formation is understood, detailed in silico studies predicting the specific reaction kinetics, transition states, and energy barriers for this compound formation are not extensively reported in publicly available literature. Such computational studies, often employing quantum mechanics, could provide deeper insights into the factors promoting its formation, such as pH and temperature, complementing existing experimental stability data. ptfarm.pl

Molecular Modeling and Docking Studies (if applicable to enzyme interactions or structural aspects)

Molecular modeling and docking are computational techniques used to predict the interaction between a ligand (like a drug or impurity) and a macromolecule (like an enzyme or receptor). While these methods have been applied to the parent drug, Moexipril, to explore its potential off-target activities, specific molecular modeling and docking studies focusing on this compound are not readily found in the scientific literature. nih.gov

The rigid, bicyclic structure of the diketopiperazine core is a known scaffold in medicinal chemistry that can influence binding to biological targets. nih.gov Theoretical studies on this compound could, in principle, be used to assess whether it retains any affinity for the ACE enzyme or if it interacts with other biological targets, which would be relevant for understanding its impurity profile. However, published research has not yet explored this specific area.

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., for predicted properties as an impurity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or other properties. As an impurity, the key properties of interest for this compound are its potential toxicities.

A significant in silico study utilized (Q)SAR software, specifically VEGA-GUI and Lazar, to screen several ACE inhibitors and their corresponding diketopiperazine (DKP) degradation impurities for potential carcinogenicity, mutagenicity, and genotoxicity. researchgate.netnih.govresearchgate.net This analysis included Moexipril and its DKP derivative. researchgate.netnih.gov The use of multiple QSAR models allows for a more robust prediction by consolidating results and increasing confidence in the assessment of toxicological endpoints. researchgate.net These predictive models serve as a crucial first step in impurity safety assessment, helping to prioritize compounds that may require further experimental testing. researchgate.netnih.gov

Predictive Toxicology and Impurity Assessment Methodologies (e.g., in silico carcinogenicity, mutagenicity, genotoxicity screening)

Building on QSAR methodologies, predictive toxicology provides specific alerts for potential adverse effects. For this compound and other related DKP impurities, in silico screening has yielded critical data regarding their safety profiles.

In a comprehensive screening of nine ACE inhibitors and their DKP derivatives, several key toxicological endpoints were predicted. researchgate.netnih.gov

Mutagenicity: The QSAR predictions suggested that none of the tested compounds, including both the parent ACE inhibitors and their DKP derivatives, were mutagenic. researchgate.netnih.gov The reliability for these predictions was reported as high to moderate. researchgate.net

Carcinogenicity: The parent ACE inhibitors, including Moexipril, were predicted to be non-carcinogenic. researchgate.netnih.gov In contrast, within the DKP impurity group, some derivatives (ramipril-DKP and trandolapril-DKP) were flagged as potentially carcinogenic, although the reliability of this specific prediction was low. researchgate.netnih.gov The specific carcinogenicity prediction for this compound was not individually detailed, but the findings for the class raise a point of consideration. researchgate.net

Genotoxicity: The most significant finding from the in silico screening was for genotoxicity. All tested DKP derivatives were predicted to be active and genotoxic. researchgate.netnih.gov Moexipril, its parent drug, along with spirapril, ramipril (B1678797), and all DKP derivatives were categorized into the highest risk group for predicted genotoxicity. researchgate.netnih.gov This prediction suggests that while the impurity may not cause gene mutations (mutagenicity), it may cause other forms of DNA or chromosomal damage. The study concluded that compounds of concern, which include all DKP derivatives, should be subjected to in vitro experimental studies to confirm or exclude their predicted toxic activity. researchgate.netnih.gov

The results from these predictive toxicology studies are summarized in the table below.

Computational Model TypeCompound ClassPredicted MutagenicityPredicted CarcinogenicityPredicted Genotoxicity
(Q)SAR (VEGA-GUI, Lazar)Moexipril (Parent Drug)Non-mutagenic researchgate.netnih.govNon-carcinogenic researchgate.netnih.govGenotoxic (Highest Risk Group) researchgate.netnih.gov
(Q)SAR (VEGA-GUI, Lazar)Diketopiperazines (DKP)Non-mutagenic researchgate.netnih.govSome potentially carcinogenic (low reliability) researchgate.netnih.govGenotoxic (Highest Risk Group) researchgate.netnih.gov

Future Research Directions and Unanswered Questions

Refined Mechanistic Understanding of Formation Pathways

The conversion of Moexipril (B10654) into its diketopiperazine (DKP) derivative is a significant stability concern, primarily occurring through intramolecular cyclization. nih.govijpsonline.com While it is known that factors such as pH, temperature, humidity, and solvents influence this degradation, the precise mechanisms remain an area for deeper exploration. scispace.comptfarm.pl

Studies on moexipril and analogous ACE inhibitors have shown that the degradation pathway is complex. For instance, in lyophilized moexipril powders, the removal of water suppressed several degradation pathways, yet the spontaneous cyclization process was not inhibited and was even maximal at a pH of 5.1. nih.gov This was attributed to an increased equilibrium constant for the formation of a key tetrahedral intermediate in the lyophilized state. nih.gov In the solid state, the presence of humidity has been shown to alter the degradation mechanism of moexipril hydrochloride, leading to the formation of both Moexipril Diketopiperazine and moexipril diacid. ptfarm.pl The kinetics of DKP formation from moexipril in organic solvents have been described as pseudo-first-order. scispace.com

Future research should focus on:

Transition State Elucidation: Utilizing advanced computational chemistry and spectroscopic techniques to characterize the transition states and intermediates, such as the tetrahedral intermediate, in the cyclization reaction under various conditions (solid vs. solution, varying pH and humidity).

Catalytic and Inhibitory Effects: Investigating the catalytic or inhibitory effects of common pharmaceutical excipients on the rate of DKP formation to better understand drug-excipient interactions.

Comparative Pathway Analysis: Performing detailed comparative studies on the cyclization kinetics of moexipril versus other ACE inhibitors like enalapril (B1671234), quinapril (B1585795), and ramipril (B1678797) to identify the structural moieties that influence the propensity for DKP formation. nih.govijpsonline.com

Development of Advanced Analytical Techniques for Trace Level Detection

Current analytical methods for monitoring Moexipril and its degradation products primarily rely on stability-indicating High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. ptfarm.plresearchgate.netanalis.com.my HPLC-MS has been successfully used to identify this compound (molecular mass 480) and Moexipril Diacid (molecular mass 470) in degradation studies. ptfarm.pl Some methods combine techniques like Differential Scanning Calorimetry and Fourier-Transform Infrared (DSC-FTIR) microspectroscopy for real-time detection of decomposition. scispace.com

While effective, future research should aim to develop more sophisticated and sensitive analytical techniques.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Development and validation of UPLC-MS/MS methods for the ultra-trace quantification of this compound in complex matrices, such as biological fluids and long-term stability samples of finished drug products.

Chiral Separation Methods: As the cyclization reaction could potentially involve epimerization, developing chiral separation methods to resolve different stereoisomers of this compound is warranted.

Process Analytical Technology (PAT): Implementing real-time, in-line monitoring techniques during the manufacturing process to detect and control the formation of DKP from its inception.

Analytical TechniqueApplication in Moexipril AnalysisPotential Future Development
RP-HPLC Stability-indicating assays for Moexipril and its impurities. ptfarm.plresearchgate.netanalis.com.myOptimization for faster run times and higher resolution.
HPLC-MS Identification and confirmation of degradation products like DKP. ptfarm.plDevelopment of quantitative methods for biological matrices.
UV Spectrophotometry Quantitative determination of Moexipril in bulk and dosage forms. researchgate.netanalis.com.myLimited use for specific DKP detection due to spectral overlap.
DSC-FTIR Real-time detection of DKP during thermal stress testing. scispace.comMiniaturization and application for high-throughput screening.

Novel Stabilization Strategies in Complex Formulations

The instability of Moexipril, particularly its tendency to form DKP, poses significant challenges in formulation development, especially for complex dosage forms like dermal or parenteral formulations. nih.govucl.ac.ukucl.ac.uk Research has shown that traditional stabilization methods may not always be sufficient. For example, while lyophilization can reduce some degradation, it does not prevent DKP formation. nih.gov

One successful strategy involves the use of alkalizing agents. A patented formulation demonstrates that intimately blending Moexipril HCl with a greater than stoichiometric amount of sodium bicarbonate significantly reduces DKP formation in tablets. google.com For other ACE inhibitors like quinapril, forming co-crystals with compounds capable of creating a strong hydrogen-bonding network has proven more effective at preventing cyclization than simple salt formation. nih.gov

Future research should explore innovative stabilization approaches:

Co-crystal and Solvate Engineering: Systematically screening for and characterizing novel co-crystals or solvates of Moexipril that exhibit enhanced stability against cyclization, similar to strategies used for quinapril. nih.gov

Amorphous Solid Dispersions (ASDs): Investigating the use of polymers to create stable ASDs of Moexipril, which can prevent the molecular mobility required for intramolecular cyclization.

Advanced Encapsulation: Utilizing nanoencapsulation or microencapsulation technologies to create a protective barrier around the Moexipril molecule, thereby limiting its interaction with destabilizing factors within a formulation.

Excipient Compatibility Studies: Conducting extensive screening of novel pharmaceutical excipients to identify those that may actively inhibit the DKP formation pathway.

Stabilization StrategyMechanismReported Success
Alkalizing Agents Increasing pH to disfavor the cyclization reaction. google.comIncreased Sodium Bicarbonate levels reduced DKP formation from 2.7% to 0.27% in one study. google.com
Lyophilization Removal of water to slow hydrolysis and other water-mediated reactions. nih.govSuppressed some degradation pathways but did not prevent spontaneous DKP formation. nih.gov
Co-crystal Formation Creating a stable crystalline lattice through strong intermolecular hydrogen bonds. nih.govShown to be highly effective for stabilizing the related ACE inhibitor, quinapril. nih.gov

Comprehensive in vitro Mechanistic Studies on Metabolite Formation

In the body, Moexipril is a prodrug that is converted to its active metabolite, moexiprilat (B1677388). soton.ac.uk However, both moexipril and moexiprilat can be further converted to their respective diketopiperazine derivatives. nih.govrxlist.com The plasma of individuals administered moexipril contains moexipril, moexiprilat, diketopiperazine moexipril, and diketopiperazine moexiprilat. fda.gov

While the metabolites have been identified, their biological activity and potential toxicity are poorly understood. Research on the DKP derivative of ramipril, another ACE inhibitor, found that it was cytotoxic at high concentrations and that its nitrosated form was mutagenic in an in vitro assessment. researchgate.netmdpi.com This highlights the critical need to evaluate the biological profile of this compound.

Future research priorities include:

Metabolic Pathway Mapping: Using in vitro systems such as human liver microsomes, recombinant enzymes, and hepatocytes to precisely map the metabolic pathways leading to the formation of Moexipril DKP from both the parent drug and its active metabolite.

Pharmacological Activity Screening: Testing purified this compound in a range of in vitro assays to determine if it has any pharmacological activity, either on-target (ACE inhibition) or off-target. scienceopen.com

Toxicology and Genotoxicity Assays: Conducting a battery of in vitro toxicology studies, including cytotoxicity assays, micronucleus tests for genotoxicity, and mutagenicity assays (e.g., Ames test) on Moexipril DKP, following the precedent set by studies on ramipril's degradation products. researchgate.net

Application of Artificial Intelligence and Machine Learning in Degradation Prediction

The prediction of chemical degradation is a complex task that is well-suited for the application of artificial intelligence (AI) and machine learning (ML). These technologies can analyze vast datasets to identify patterns and build predictive models that can accelerate pharmaceutical development. arxiv.orgunimi.it

Software tools that incorporate knowledge-based rules are already being used to predict degradation pathways, though their predictive power is still evolving. researchgate.net Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling have been used to predict the toxicity of the DKP derivative of ramipril, demonstrating the value of in silico tools in guiding laboratory research. researchgate.net

Future research in this domain should focus on:

Developing a Dedicated Moexipril Degradation Model: Creating a specific AI/ML model trained on a comprehensive dataset of Moexipril stability studies. This model would integrate variables such as formulation composition, pH, temperature, humidity, and solvent properties to predict the rate and extent of DKP formation.

Integrating QSAR for Safety Prediction: Building QSAR models to predict the potential toxicity and other biological activities of this compound and other potential degradation products. This would allow for early-stage risk assessment before the impurities are even synthesized.

ML-Guided Formulation Development: Using machine learning algorithms to guide the design of experiments (DoE) for developing stable Moexipril formulations. The algorithm could predict the most promising combinations of excipients and processing parameters to minimize DKP formation, making the development process more efficient.

Q & A

Basic Research Questions

Q. What are the primary degradation pathways of Moexipril leading to DKP formation, and how can these be experimentally monitored?

  • Methodological Answer : Under acidic/neutral conditions, Moexipril undergoes cyclization via internal aminolysis, forming DKP as the dominant degradation product. This competes with slower amide/ester hydrolysis. Experimental monitoring involves forced degradation studies using UPLC-DAD and UPLC/MS/MS to track retention times (e.g., 8.92 min for DKP) and confirm structures via MS/MS fragmentation (e.g., m/z 421 → m/z 375, 347). Kinetic analysis of degradation rates under controlled pH/temperature conditions can quantify pathway dominance .

Q. How does the stability of Moexipril under varying pH conditions influence DKP formation rates?

  • Methodological Answer : Stability studies using accelerated degradation (e.g., 0.1–1 M HCl/NaOH) reveal that cyclization to DKP is favored in acidic/neutral media, while alkaline conditions promote ester hydrolysis to dicarboxylic derivatives. High-resolution LC-MS quantifies DKP yields, with pH-rate profiles showing cyclization outpaces hydrolysis by >10-fold in acidic buffers. Buffer composition (e.g., phosphate vs. acetate) further modulates reaction kinetics .

Q. What analytical techniques are most effective for identifying and quantifying DKP derivatives in Moexipril degradation studies?

  • Methodological Answer : UPLC-MS/MS with electrospray ionization (ESI+) provides sensitive detection of DKP (m/z 421) and distinguishes it from oxazolone isomers via diagnostic fragments (e.g., m/z 117 for DKP). Complementary IR spectroscopy (1600–1700 cm⁻¹ range) identifies DKP-specific C=O stretching modes (1660 cm⁻¹ and 1590 cm⁻¹) to resolve structural ambiguities .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of oxidation reactions in DKP derivatives related to Moexipril?

  • Methodological Answer : Density functional theory (DFT) and substrate-based parameterization predict hydroxylation sites in DKP scaffolds. For example, bis(pyridine)silver permanganate oxidation models (e.g., C11 vs. C15 regioselectivity) use steric/electronic descriptors to forecast outcomes. Validation involves comparing computed transition-state energies with experimental yields (e.g., 85% accuracy in predicting diol vs. triol formation) .

Q. What role does stereochemistry play in the metabolic conversion of Moexipril to DKP derivatives, and how can this be analyzed?

  • Methodological Answer : Stereochemical retention during cyclization is confirmed via chiral LC-MS and circular dichroism (CD). For instance, (S)-configured Moexipril yields (S,S)-DKP, while epimerization at the α-carbon alters metabolic half-lives. Nuclear Overhauser effect (NOE) NMR experiments map spatial arrangements to correlate stereochemistry with degradation kinetics .

Q. Can IR spectroscopy differentiate between DKP and oxazolone structures in peptide fragments derived from Moexipril degradation?

  • Methodological Answer : IRMPD spectroscopy distinguishes DKP (two C=O stretches at 1660/1590 cm⁻¹) from oxazolones (single C=O at ~1875 cm⁻¹). Gas-phase hydrogen-deuterium exchange (HDX) further quantifies structural populations, with DKP showing slower exchange rates due to intramolecular H-bonding .

Q. How do molecular docking studies inform the design of DKP-based inhibitors targeting bacterial enzymes?

  • Methodological Answer : GlideXP docking of DKP analogues (e.g., halogen-substituted derivatives) into S. aureus dehydrosqualene synthase identifies key hydrophobic interactions (e.g., π-π stacking with Phe153). MD simulations validate binding stability, while QSAR models prioritize substituents (e.g., -Br) that enhance inhibitory potency (IC₅₀ < 10 µM) .

Q. What methodological approaches are used to analyze the competitive formation of DKP versus oxazolone structures during peptide fragmentation studies?

  • Methodological Answer : Collision-induced dissociation (CID) coupled with HDX-MS quantifies the oxazolone/DKP ratio as a function of collision energy. For Moexipril-derived peptides, low-energy conditions favor DKP (thermodynamic product), while high-energy shifts favor oxazolone (entropic product). Poisson fitting of HDX distributions reveals energy-dependent population shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.